2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride
Description
These compounds typically feature a 2-imidazoline core substituted with aromatic groups, influencing their receptor affinity and therapeutic applications.
Properties
CAS No. |
101564-92-5 |
|---|---|
Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
2-[(4-chloro-2,3-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C12H15ClN2O.ClH/c1-8-9(2)11(4-3-10(8)13)16-7-12-14-5-6-15-12;/h3-4H,5-7H2,1-2H3,(H,14,15);1H |
InChI Key |
ZSJFXHSJNKGNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCC2=NCC[NH2+]2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride typically involves the reaction of 4-chloro-2,3-dimethylphenol with an appropriate imidazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the imidazoline ring. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,3-dimethylphenoxymethyl)-2-imidazoline hydrochloride involves its interaction with specific molecular targets and pathways. The imidazoline ring is known to interact with imidazoline receptors, which play a role in various physiological processes. The chlorinated phenoxy group may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Structural and Functional Overview
The pharmacological activity of 2-imidazoline derivatives depends on substituents attached to the aromatic ring and imidazoline core. Key examples include:
Clonidine Hydrochloride
- Structure: 2-(2,6-Dichlorophenylamino)-2-imidazoline hydrochloride .
- Use : Central α₂-adrenergic agonist; antihypertensive agent.
- Mechanism : Reduces sympathetic outflow, lowering blood pressure (BP) and heart rate (HR) .
- Key Data :
ST 600 (2-(5-Fluoro-o-toluidine)-2-imidazoline Hydrochloride)
- Structure : 5-Fluoro-o-toluidine substituent .
- Use : Antihypertensive with prolonged action.
- Key Data :
Naphazoline Hydrochloride
- Structure: 2-(1-Naphthylmethyl)-2-imidazoline monohydrochloride .
- Use : Topical nasal decongestant (α₁-adrenergic agonist).
- Physicochemical Properties: Freely soluble in water, slightly soluble in ethanol, and insoluble in acetone .
- Safety : USP standards require 98.0–102.0% purity; used in low concentrations for mucosal application .
Xylometazoline Hydrochloride
- Structure : 2-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole hydrochloride .
- Use : Nasal decongestant with high α₁-adrenergic selectivity.
- Key Data :
Comparative Pharmacological Data
Solubility and Physicochemical Properties
| Compound | Water Solubility | Ethanol Solubility | Acetone Solubility | Reference |
|---|---|---|---|---|
| Naphazoline HCl | Freely soluble | Slightly soluble | Insoluble | |
| Clonidine HCl | Highly soluble | Soluble | Insoluble |
Structural Influence on Activity
- Chlorinated Aryl Groups (e.g., clonidine): Enhance central α₂ agonism, making them effective antihypertensives .
- Bulkier Substituents (e.g., naphthyl in naphazoline): Promote topical vasoconstriction due to α₁ selectivity .
- Fluorine Substituents (e.g., ST 600): Prolong duration of action by delaying metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
